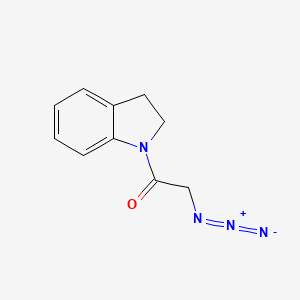

1-(Azidoacetyl)indoline

Vue d'ensemble

Description

1-(Azidoacetyl)indoline, also known as AAIL, is a nitrogenous heterocyclic compound that contains both an acetyl group and an azido group. It is a biochemical used for proteomics research . The molecular formula is C10H10N4O and the molecular weight is 202.21 .

Synthesis Analysis

The synthesis of indolines, including 1-(Azidoacetyl)indoline, has been a topic of interest in recent years . Traditional methods to prepare indolines include reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular structure of 1-(Azidoacetyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI string is InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Azidoacetyl)indoline are not detailed in the search results, indoline compounds have been used in the development and synthesis of various drugs . The development of new methods for indole synthesis has been a focus in recent years .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Azidoacetyl)indoline include a molecular weight of 202.21 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Applications De Recherche Scientifique

Anticancer Applications

“1-(Azidoacetyl)indoline” derivatives have shown promise in the development of anticancer drugs. The indoline structure is a key component in many natural products and synthetic compounds with medicinal value. Its incorporation into drug design has led to the development of compounds with significant anti-tumor properties . Researchers are exploring its use in targeted therapies that aim to minimize the adverse side effects of conventional chemotherapy .

Antibacterial Drugs

The rise of antibiotic resistance has prompted the search for new scaffolds in drug design. Indoline derivatives, including those related to “1-(Azidoacetyl)indoline”, are being developed as antibiotics. Their unique structure allows for interaction with protein amino acid residues, which can be leveraged to create potent antibacterial agents .

Cardiovascular Disease Treatment

Indoline compounds have been utilized in the treatment of cardiovascular diseases. They have been studied for their potential in treating conditions like hypertension and for cardiovascular protection. The development of novel indoline derivatives as cholesterol ester protein (CETP) inhibitors has shown effectiveness in reducing blood cholesterol, a major cause of cardiovascular diseases .

Anti-inflammatory Drugs

The anti-inflammatory properties of indoline derivatives make them suitable for the development of new anti-inflammatory drugs. These compounds can potentially treat a variety of inflammatory conditions without the side effects associated with long-term use of current anti-inflammatory medications .

Analgesic Drugs

Indoline structures have been used in the design of analgesic drugs. Their ability to interact with protein residues and improve physicochemical properties of compounds makes them valuable in creating effective pain-relieving medications .

Drug Design and Scaffold Development

The indoline moiety’s special structure and properties make it a valuable component in drug design. It serves as a backbone for various drugs, improving water solubility and decreasing lipid solubility of compounds, which is crucial for the bioavailability of drugs .

Neuroprotective Agents

Research has been conducted on indoline derivatives as multifunctional neuroprotective agents. These compounds have shown significant protective effects against cell death induced by oxidative stress and have been evaluated for the treatment of conditions such as ischemic stroke .

Pharmacological Activity Enhancement

Indoline derivatives are being explored to enhance the pharmacological activity of existing drugs. By modifying the indoline structure, researchers aim to increase the efficacy and reduce the side effects of various medications .

Orientations Futures

Propriétés

IUPAC Name |

2-azido-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFNJXXGSVGOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidoacetyl)indoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)

![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)